Beta-Amyloid (17-40) is a peptide fragment derived from the amyloid precursor protein, which is implicated in the pathogenesis of Alzheimer's disease. This specific fragment is part of the larger beta-amyloid family, which includes variants such as beta-amyloid (1-40) and beta-amyloid (1-42). The beta-amyloid peptides are known for their propensity to aggregate and form plaques in the brains of individuals with Alzheimer's disease, contributing to neurodegeneration and cognitive decline. The classification of beta-amyloid (17-40) falls under neurotoxic peptides, specifically categorized as amyloidogenic peptides due to their ability to misfold and aggregate.
Beta-Amyloid (17-40) is synthesized from the cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. This peptide is classified as an oligomeric form of amyloid beta, which has been shown to possess neurotoxic properties. The classification can be further detailed as follows:
The synthesis of beta-amyloid (17-40) often employs solid-phase peptide synthesis techniques, particularly using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. This method allows for the sequential addition of amino acids to a growing peptide chain anchored on a solid support.
Beta-Amyloid (17-40) consists of 24 amino acids, with its sequence contributing to its structural properties. The molecular formula can be represented as CHNO, and it typically adopts a random coil conformation in solution but can form beta-sheet structures upon aggregation.
The molecular mass of beta-amyloid (17-40) is approximately 2393.6 Da, which has been confirmed through mass spectrometry techniques.
Beta-Amyloid (17-40) undergoes several critical reactions that lead to its aggregation:
The aggregation process can be monitored using thioflavin T fluorescence assays, which indicate the formation of fibrillar structures.
The neurotoxic effects of beta-amyloid (17-40) are primarily linked to its ability to disrupt cellular homeostasis:
Studies have shown that even low concentrations of oligomeric forms can impair synaptic function and promote cell death.
Beta-Amyloid (17-40) is utilized in various research applications:
The p3 peptide was first isolated in 1988 from amyloid plaques in Down’s syndrome and AD brains, identified as a truncated form of Aβ lacking residues 1–16. It was co-discovered alongside full-length Aβ by Masters and Beyreuther during biochemical purifications of senile plaques [9]. The name "p3" reflects its smaller molecular weight (~3 kDa) compared to full-length Aβ (4 kDa) [3]. Unlike Aβ1–40/42, which arises from β-secretase cleavage, p3 (Aβ17–40/42) results from sequential APP processing by α-secretase (cleaving at residue 16) and γ-secretase (cleaving at residues 40/42) [8]. This pathway predominates physiologically, releasing p3 from neurons at twice the rate of Aβ [3]. Early immunohistochemical studies using the 4G8 antibody (targeting residues 17–24) failed to distinguish p3 from Aβ, leading to initial misattribution of p3 deposits as Aβ in diffuse plaques [3] [10].
Table 1: Key Milestones in p3 Research
Year | Discovery | Reference |
---|---|---|
1988 | Isolation from Down’s syndrome amyloid plaques | Masters et al. [9] |
1990s | Identification as α/γ-secretase product | Podlisny et al. [3] |
2000s | Detection in CSF of MCI patients | Moore et al. [3] |
2020s | Structural characterization of p3 aggregates | Schilling et al. [10] |
The amyloid cascade hypothesis (ACH) posits Aβ accumulation as AD’s central driver. However, p3’s properties challenge this paradigm:
Table 2: p3 vs. Aβ in Amyloid Cascade Framework
Feature | Aβ42 | p3 (Aβ17-40) |
---|---|---|
Plaque Type | Neuritic (fibrillar) | Diffuse (amorphous) |
Aggregation | Rapid fibrillization | Slow, concentration-dependent |
Hypothesis Role | Core pathogenic driver | Modulator/early biomarker |
Therapeutic Targeting | Antibodies (aducanumab) | Not directly targeted |
Structural and Biochemical Properties
p3 lacks Aβ’s N-terminal domain (residues 1–16), which contains hydrophilic residues and metal-binding sites. This truncation confers greater hydrophobicity (85% hydrophobic residues vs. 70% in Aβ42) and reduces net charge (−1 vs. −3 for Aβ42) [7] [10]. Consequently:
Functional and Diagnostic Relevance
Table 3: Structural and Functional Comparison of Aβ Isoforms
Property | Aβ42 | Aβ40 | p3 (Aβ17-40) |
---|---|---|---|
Length (aa) | 42 | 40 | 24 |
Hydrophobicity (%) | 70% | 73% | 85% |
CSF Concentration | ~600 pg/mL (AD) | ~16,000 pg/mL (AD) | ~200 pg/mL (AD) |
Aggregation Rate | High | Moderate | Low |
Plaque Association | Core amyloid | Vascular/cored | Diffuse |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5